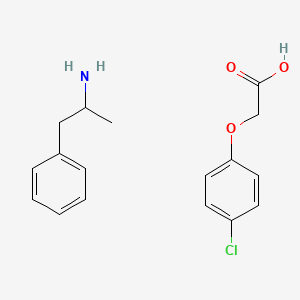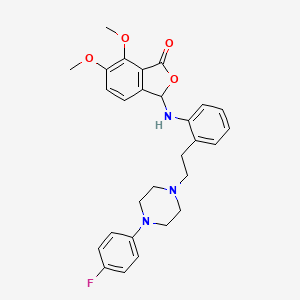
1(3H)-Isobenzofuranone, 3-((2-(2-(4-(4-fluorophenyl)-1-piperazinyl)ethyl)phenyl)amino)-6,7-dimethoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1(3H)-Isobenzofuranone, 3-((2-(2-(4-(4-fluorophenyl)-1-piperazinyl)ethyl)phenyl)amino)-6,7-dimethoxy- is a complex organic compound with a unique structure that includes a fluorophenyl group, a piperazine ring, and a dimethoxy-substituted isobenzofuranone core
Vorbereitungsmethoden
The synthesis of 1(3H)-Isobenzofuranone, 3-((2-(2-(4-(4-fluorophenyl)-1-piperazinyl)ethyl)phenyl)amino)-6,7-dimethoxy- typically involves multiple steps, starting from commercially available precursors. The synthetic route often includes the formation of the isobenzofuranone core, followed by the introduction of the fluorophenyl and piperazine groups through a series of coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial production methods may involve scaling up the laboratory procedures, with additional considerations for cost-effectiveness, safety, and environmental impact. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
1(3H)-Isobenzofuranone, 3-((2-(2-(4-(4-fluorophenyl)-1-piperazinyl)ethyl)phenyl)amino)-6,7-dimethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions employed.
Wissenschaftliche Forschungsanwendungen
1(3H)-Isobenzofuranone, 3-((2-(2-(4-(4-fluorophenyl)-1-piperazinyl)ethyl)phenyl)amino)-6,7-dimethoxy- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 1(3H)-Isobenzofuranone, 3-((2-(2-(4-(4-fluorophenyl)-1-piperazinyl)ethyl)phenyl)amino)-6,7-dimethoxy- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
1(3H)-Isobenzofuranone, 3-((2-(2-(4-(4-fluorophenyl)-1-piperazinyl)ethyl)phenyl)amino)-6,7-dimethoxy- can be compared with other similar compounds, such as:
Pyrazoline derivatives: These compounds also contain nitrogen-based hetero-aromatic rings and exhibit various biological activities, including antimicrobial and anticancer properties.
Oxazole derivatives: These compounds have a similar structural motif and are studied for their potential as therapeutic agents and materials.
The uniqueness of 1(3H)-Isobenzofuranone, 3-((2-(2-(4-(4-fluorophenyl)-1-piperazinyl)ethyl)phenyl)amino)-6,7-dimethoxy- lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
90494-55-6 |
|---|---|
Molekularformel |
C28H30FN3O4 |
Molekulargewicht |
491.6 g/mol |
IUPAC-Name |
3-[2-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]anilino]-6,7-dimethoxy-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C28H30FN3O4/c1-34-24-12-11-22-25(26(24)35-2)28(33)36-27(22)30-23-6-4-3-5-19(23)13-14-31-15-17-32(18-16-31)21-9-7-20(29)8-10-21/h3-12,27,30H,13-18H2,1-2H3 |
InChI-Schlüssel |
IMCDCMLBOSRDPN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C2=C(C=C1)C(OC2=O)NC3=CC=CC=C3CCN4CCN(CC4)C5=CC=C(C=C5)F)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


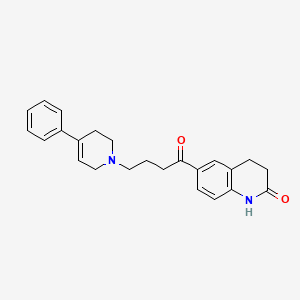


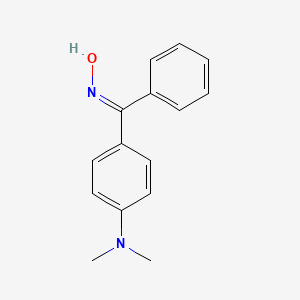





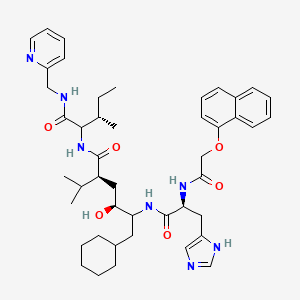
![3-[[9,10-dioxo-4,5,8-tris[3-(trimethylazaniumyl)propylamino]anthracen-1-yl]amino]propyl-trimethylazanium;4-methylbenzenesulfonate](/img/structure/B12776509.png)
